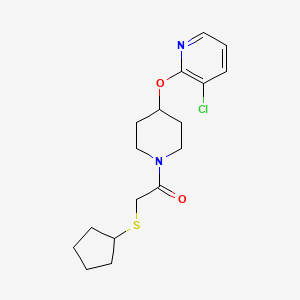
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a chloropyridinyl group, a piperidinyl group, and a cyclopentylthio group. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:
Formation of the Chloropyridinyl Intermediate: This step involves the chlorination of pyridine to form 3-chloropyridine.
Formation of the Piperidinyl Intermediate: Piperidine is reacted with an appropriate reagent to introduce the desired functional groups.
Coupling Reaction: The chloropyridinyl intermediate is reacted with the piperidinyl intermediate under specific conditions to form the desired compound.
Introduction of the Cyclopentylthio Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloropyridinyl or cyclopentylthio groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating cellular signaling pathways.
Pathways: The compound’s effects on molecular targets can lead to changes in cellular processes, such as apoptosis or cell proliferation.
類似化合物との比較
Similar Compounds
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclohexylthio)ethanone: Similar structure with a cyclohexylthio group instead of a cyclopentylthio group.
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(methylthio)ethanone: Contains a methylthio group instead of a cyclopentylthio group.
Uniqueness
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-cyclopentylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2S/c18-15-6-3-9-19-17(15)22-13-7-10-20(11-8-13)16(21)12-23-14-4-1-2-5-14/h3,6,9,13-14H,1-2,4-5,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRPDLQFOXUKMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
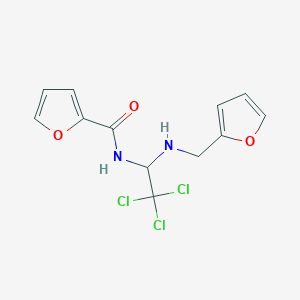
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2475905.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
![2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2475907.png)
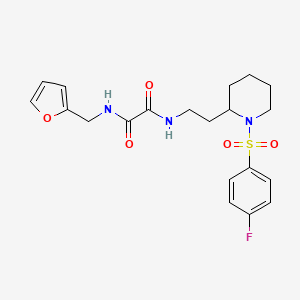
![(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2475911.png)
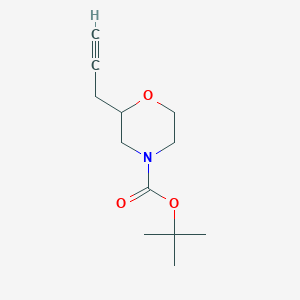
![1-[(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2475914.png)
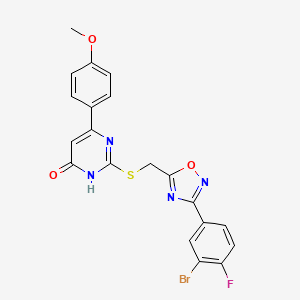
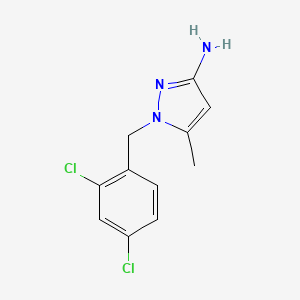
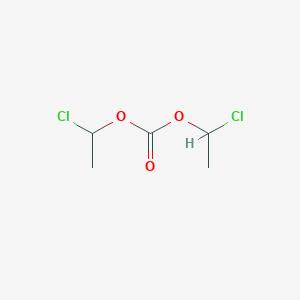
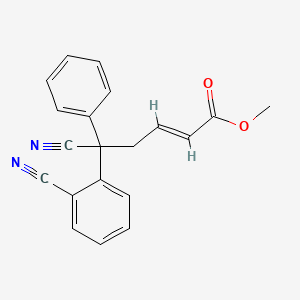
![N-(4-butylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2475923.png)
![1-(Hydroxymethyl)-6-azaspiro[2.5]octane-1-carbonitrile hydrochloride](/img/structure/B2475926.png)
